molecular formula C6H6FN3 B2836639 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile CAS No. 1427022-57-8

1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2836639
CAS No.: 1427022-57-8
M. Wt: 139.133
InChI Key: VQAJCJSXIBDFDA-UHFFFAOYSA-N
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Description

“1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a fluoroethyl group, which is an organofluorine functional group consisting of a two-carbon chain with a fluorine atom attached .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound 1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of novel Schiff bases and pyrazole derivatives. For instance, using related fluorinated and pyrazole compounds, researchers have synthesized Schiff bases with significant in vitro antimicrobial activity, highlighting the potential of this compound derivatives in the development of new antimicrobial agents (Puthran et al., 2019).

Fluorinated Pyrazoles in Medicinal Chemistry

Fluorinated pyrazoles, akin to this compound, have been synthesized via innovative methods, demonstrating their importance in medicinal chemistry due to their potential applications. These methods allow for the creation of fluorinated pyrazoles with specific properties, useful in drug design and development (Surmont, Verniest, & De Kimpe, 2010).

Corrosion Inhibition

Derivatives of pyrazole, such as those related to this compound, have been identified as effective corrosion inhibitors for mild steel in acidic environments. This application is critical for extending the life of metal structures and components in industrial settings, showcasing the compound's versatility beyond biological applications (Dandia, Gupta, Singh, & Quraishi, 2013).

Crop Protection Applications

The selective synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which can be derived from compounds like this compound, illustrates the chemical's potential use in crop protection. These derivatives, due to their selective and high-yield synthesis, are positioned as key intermediates in developing agrochemicals, further diversifying the applications of this compound in scientific research (Plem, Müller, & Murguía, 2015).

Electronic and Spectral Enhancement

Investigations into the electronic properties of fluoropyrazolecarbonitrile derivatives, similar to this compound, have revealed their interaction with fullerene molecules, leading to enhanced spectral properties. This study underscores the compound's utility in developing novel materials with unique electronic and optical characteristics, with potential applications in electronics and materials science (Biointerface Research in Applied Chemistry, 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by binding to specific receptors in the body and modulating their activity . Without more information, it’s difficult to speculate on the mechanism of action of “1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile”.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many fluoroorganic compounds are highly reactive and can be hazardous . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on “1-(2-Fluoroethyl)-1H-pyrazole-4-carbonitrile” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

Properties

IUPAC Name

1-(2-fluoroethyl)pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3/c7-1-2-10-5-6(3-8)4-9-10/h4-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAJCJSXIBDFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCF)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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